molecular formula C14H10O2 B13945528 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- CAS No. 54965-50-3

4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-

Cat. No.: B13945528
CAS No.: 54965-50-3
M. Wt: 210.23 g/mol
InChI Key: SWQVFJKTDLQTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.

Mechanism of Action

The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular components, leading to the activation of apoptotic pathways and subsequent cell death.

Comparison with Similar Compounds

4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- can be compared with other similar compounds such as 5,7-dihydroxy-2-methylbenzopyran-4-one and 3,5-dihydroxy-2,7-dimethylbenzopyran-4-one . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- lies in its specific substitution pattern and the resulting chemical properties.

Properties

CAS No.

54965-50-3

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C14H10O2/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3

InChI Key

SWQVFJKTDLQTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.